![molecular formula C10H8F3N3 B1399944 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1393125-57-9](/img/structure/B1399944.png)
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Overview
Description
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline, also known as TFPP, is an organic compound that has many applications in the field of scientific research. It is a versatile compound that has been used in various fields such as chemistry, biochemistry, and pharmacology. TFPP is a colorless solid that is soluble in organic solvents and has a molecular weight of 223.2 g/mol. It is a non-toxic compound that can be used in a wide range of laboratory experiments.
Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline derivatives, particularly trifluoromethylpyrazoles, have been extensively studied for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. Such derivatives are considered promising candidates for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis of Functionalized Azole Compounds
The chemical fixation of CO2 with aniline derivatives, including this compound, has opened new avenues in organic synthesis. This method allows for the synthesis of functionalized azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, from the reaction of anilines with CO2. This approach provides access to important natural and biologically active azole derivatives, showcasing the versatility of aniline derivatives in sustainable chemistry (Vessally, Didehban, Babazadeh, Hosseinian, & Edjlali, 2017).
Mechanism of Action
Target of Action
The primary targets of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline are currently unknown. This compound is a synthetic building block , and its specific targets would depend on the context of its use, such as the specific reactions it’s involved in or the molecules it’s combined with.
Mode of Action
It’s known that this compound can be used in the synthesis of other compounds , suggesting that it may interact with various targets in different contexts.
Biochemical Pathways
As a synthetic building block, it’s likely that this compound is involved in various biochemical reactions, depending on the specific context of its use .
Result of Action
As a synthetic building block, its effects would likely depend on the specific reactions it’s involved in and the molecules it’s combined with .
properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-5-15-16(6-7)9-3-1-8(14)2-4-9/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPUAJHAGIAXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



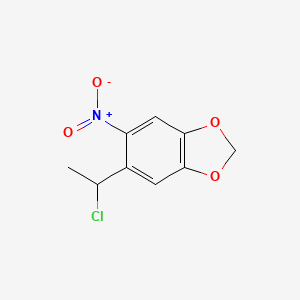
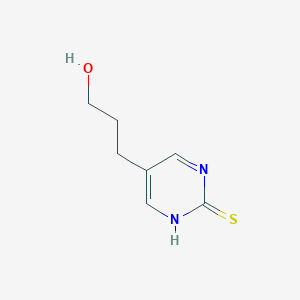
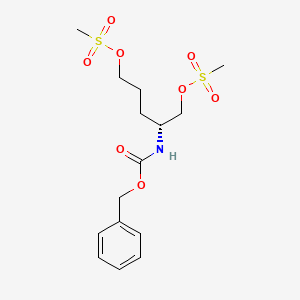
![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)
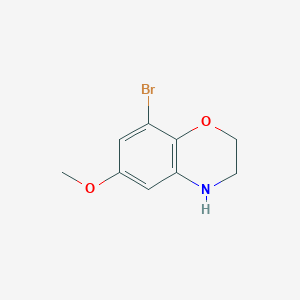
![Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1399871.png)
![Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1399874.png)
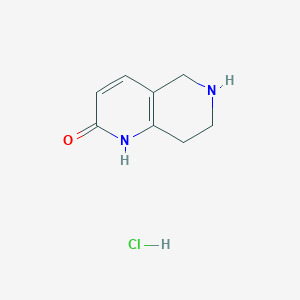
![4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride](/img/structure/B1399879.png)
![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1399880.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B1399881.png)
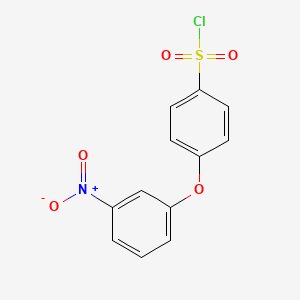

![[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B1399884.png)